molecular formula C7H10N6O B13797821 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)

4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)

Cat. No.: B13797821
M. Wt: 194.19 g/mol
InChI Key: VXTAZRUAUNHEFO-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and hydrazide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under controlled conditions to form the hydrazide derivative. This intermediate is then reacted with guanidine to introduce the aminoiminomethyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, which are involved in numerous physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to the presence of both amino and hydrazide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N6O

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-N-(diaminomethylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C7H10N6O/c8-5-3-4(1-2-11-5)6(14)12-13-7(9)10/h1-3H,(H2,8,11)(H,12,14)(H4,9,10,13)

InChI Key

VXTAZRUAUNHEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NN=C(N)N)N

Origin of Product

United States

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